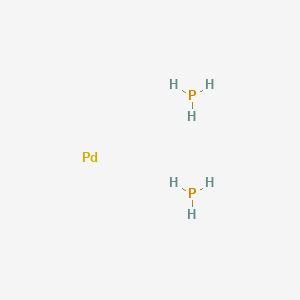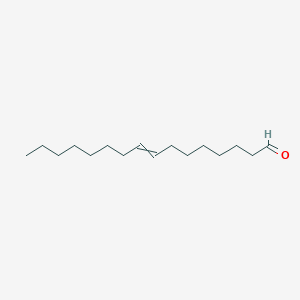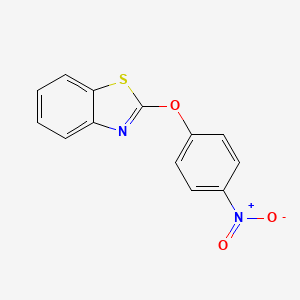
2-(4-Nitrophenoxy)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenoxy)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 4-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-nitrophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(4-Nitrophenoxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling Reactions: Aryl halides, palladium catalyst.
Major Products Formed
Reduction: 2-(4-Aminophenoxy)-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Coupling: Biaryl compounds.
科学的研究の応用
2-(4-Nitrophenoxy)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Nitrophenoxy)-1,3-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The benzothiazole ring can also participate in various binding interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenoxy)-1-phenylethanone: Similar structure but with a phenylethanone group instead of a benzothiazole ring.
4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside: Contains a 4-nitrophenoxy group but with a different core structure.
Uniqueness
2-(4-Nitrophenoxy)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the 4-nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
79462-56-9 |
|---|---|
分子式 |
C13H8N2O3S |
分子量 |
272.28 g/mol |
IUPAC名 |
2-(4-nitrophenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C13H8N2O3S/c16-15(17)9-5-7-10(8-6-9)18-13-14-11-3-1-2-4-12(11)19-13/h1-8H |
InChIキー |
LVAUSLPRLNYNRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


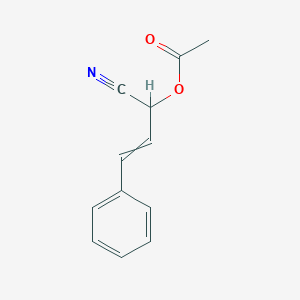
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
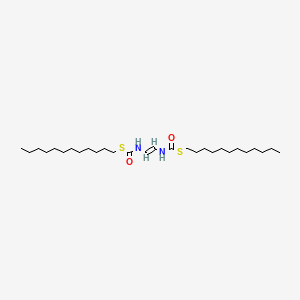

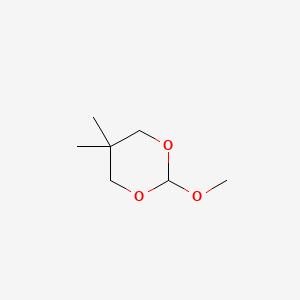

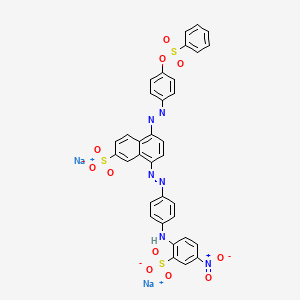
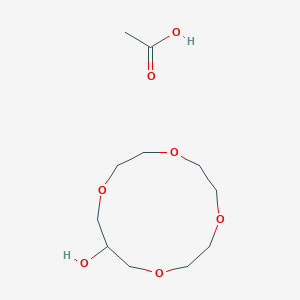
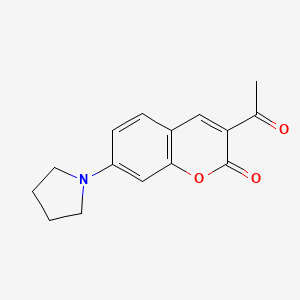
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
